molecular formula C7H9N3O B3017292 4-cyclopropyl-1H-pyrazole-5-carboxamide CAS No. 2309456-23-1

4-cyclopropyl-1H-pyrazole-5-carboxamide

Cat. No. B3017292
CAS RN: 2309456-23-1
M. Wt: 151.169
InChI Key: MOPLMTVUBWHQSC-UHFFFAOYSA-N
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Description

The compound "4-cyclopropyl-1H-pyrazole-5-carboxamide" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly as antimicrobial and antitumor agents, as well as insecticides .

Synthesis Analysis

The synthesis of pyrazole derivatives can vary, but typically involves the formation of the pyrazole ring followed by functionalization at various positions. For instance, the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, a related compound, involves a two-step process starting from potassium tricyanomethanide and features a selective Sandmeyer reaction . Similarly, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized to investigate their antibacterial and antifungal activities, indicating the versatility of the pyrazole core in generating compounds with potential therapeutic effects .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. The substitution pattern on the pyrazole ring, such as the presence of a cyclopropyl group, can significantly influence the compound's biological activity and physical properties. X-ray crystallography studies provide detailed insights into the molecular conformation, intermolecular interactions, and crystal packing of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and the synthesis of more complex molecules. For example, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with different reagents yielded pyrazolopyrimidines and Schiff bases, which were then evaluated for their antitumor activities . The 1,3-dipolar cycloaddition reaction is another example, used to synthesize substituted pyrazol-3-ylphosphonates and pyrazol-5-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the pyrazole ring. These properties are crucial for the compound's biological activity and its potential as a drug candidate. For instance, the thermal stability of a pyrazole derivative was assessed using thermogravimetric analysis, and its nonlinear optical properties were investigated, which could have implications for its use in material science .

Scientific Research Applications

Organic Synthesis and Characterization

  • Yıldırım, Kandemir, and Demir (2005) studied the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives, which are structurally related to 4-cyclopropyl-1H-pyrazole-5-carboxamide. They focused on understanding the reaction mechanisms through experimental and theoretical methods (Yıldırım, Kandemir, & Demir, 2005).
  • El‐Mekabaty (2014) reviewed the preparation methods and chemical reactivity of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, a compound with a similar structure, emphasizing its role as a building block in synthesizing pharmacologically interesting heterocyclic compounds (El‐Mekabaty, 2014).

Anticancer Research

  • Lu et al. (2014) synthesized novel 1H-pyrazole-3-carboxamide derivatives and investigated their antiproliferative effects on cancer cells. They specifically studied DNA-binding interactions to understand the antitumor mechanisms of these compounds (Lu et al., 2014).
  • Hafez et al. (2013) explored the synthesis of pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, evaluating their antitumor activities against various human cancer cell lines (Hafez et al., 2013).

Agricultural Applications

  • Zhao et al. (2017) conducted a study on pyrazole carboxamide derivatives, focusing on their fungicidal and nematocidal activities. This research highlights the potential of such compounds in agriculture (Zhao et al., 2017).
  • Wu et al. (2017) designed and synthesized novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, demonstrating their insecticidal activities against various pests (Wu et al., 2017).

Future Directions

Pyrazole-5-carboxamide derivatives, including 4-cyclopropyl-1H-pyrazole-5-carboxamide, have shown promising biological activities, suggesting they could be further explored for potential applications in medicine and agriculture . For instance, they could be used as a precursor structure for the design of new pesticides .

properties

IUPAC Name

4-cyclopropyl-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7(11)6-5(3-9-10-6)4-1-2-4/h3-4H,1-2H2,(H2,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPLMTVUBWHQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(NN=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2309456-23-1
Record name 4-cyclopropyl-1H-pyrazole-3-carboxamide
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